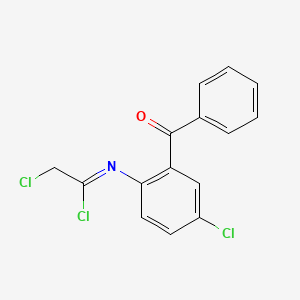
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features two chlorine atoms, a methoxy group, and a phenylmethoxy group, making it a unique and interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multiple steps, starting from readily available starting materials. For Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-, the synthetic route may include:
Nitrification: The starting material undergoes nitrification with nitric acid to prepare an intermediate nitro compound.
Hydrogenation: The nitro compound is then subjected to hydrogenation to form an aniline derivative.
Carbamidation: The aniline derivative reacts with triphosgene and cyanamide to form a phenyl cyano carbamide intermediate.
Cyclohydrolysis: The intermediate undergoes cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield the final quinazoline derivative.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazolinones, and amino derivatives, each with distinct biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and blocking the enzyme’s activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4,6,7-trimethoxyquinazoline
- 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone
- 2,4-diamino-6,7-dimethoxy quinazolines
- 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline
Uniqueness
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy and phenylmethoxy groups, along with chlorine atoms, makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
60548-01-8 |
|---|---|
Formule moléculaire |
C16H12Cl2N2O2 |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2,4-dichloro-7-methoxy-6-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-21-13-8-12-11(15(17)20-16(18)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
FGRSGWZVPUFPIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)

![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)








![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)

![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
